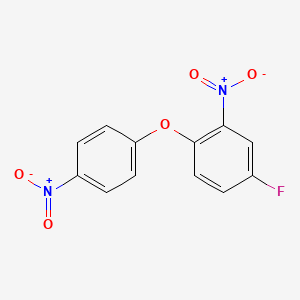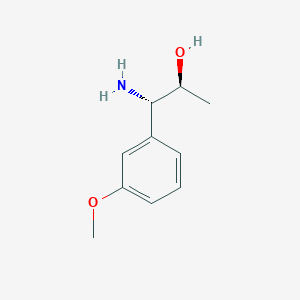
4-Fluoro-2-nitro-1-(4-nitrophenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-nitro-1-(4-nitrophenoxy)benzene is an organic compound with the molecular formula C12H7FNO5 It is characterized by the presence of both fluoro and nitro groups attached to a benzene ring, along with a nitrophenoxy substituent
Vorbereitungsmethoden
The synthesis of 4-Fluoro-2-nitro-1-(4-nitrophenoxy)benzene typically involves multiple steps, including nitration and fluorination reactions. One common method involves the nitration of 4-fluorophenol to produce 4-fluoro-2-nitrophenol, which is then reacted with 4-nitrophenol in the presence of a suitable catalyst to form the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-Fluoro-2-nitro-1-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as phenoxide ions. Major products formed from these reactions include 4-fluoroaniline and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-nitro-1-(4-nitrophenoxy)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-nitro-1-(4-nitrophenoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro groups enhance the compound’s reactivity by making the benzene ring more susceptible to nucleophilic attack . This reactivity is exploited in various synthetic applications, where the compound acts as an electrophile in substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Fluoro-2-nitro-1-(4-nitrophenoxy)benzene include:
4-Fluoronitrobenzene: This compound lacks the nitrophenoxy substituent and is used as an intermediate in the synthesis of other organic molecules.
4-Fluoro-2-nitrotoluene: This compound has a methyl group instead of the nitrophenoxy group and is used in the production of dyes and pharmaceuticals.
1-Fluoro-4-nitrobenzene: This compound is simpler in structure and is used in the synthesis of various chemical intermediates.
The uniqueness of this compound lies in its combination of fluoro, nitro, and nitrophenoxy groups, which confer distinct chemical properties and reactivity patterns.
Eigenschaften
Molekularformel |
C12H7FN2O5 |
|---|---|
Molekulargewicht |
278.19 g/mol |
IUPAC-Name |
4-fluoro-2-nitro-1-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H7FN2O5/c13-8-1-6-12(11(7-8)15(18)19)20-10-4-2-9(3-5-10)14(16)17/h1-7H |
InChI-Schlüssel |
WVWFJEFZYNZVCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl (2-(4-bromophenyl)imidazo[1,2-A]pyrazin-3-YL)carbamate](/img/structure/B13047071.png)





![Rac-2-{5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B13047099.png)

![1-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13047101.png)



